Cas no 1187927-12-3 (tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate)

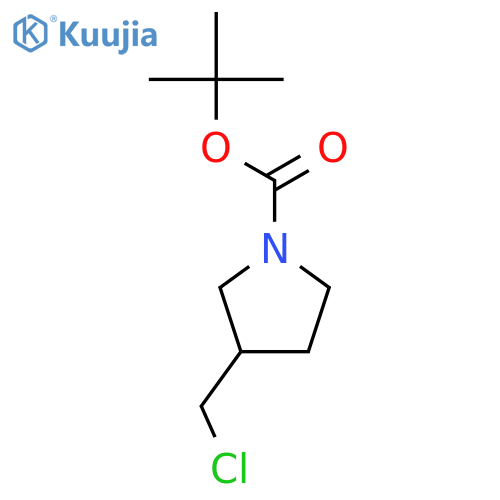

1187927-12-3 structure

商品名:tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate

CAS番号:1187927-12-3

MF:C10H18ClNO2

メガワット:219.70842218399

MDL:MFCD08059337

CID:1023603

PubChem ID:56973616

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

- (R)-tert-Butyl 3-(chloromethyl)-pyrrolidine-1-carboxylate

- 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate

- QC-9886

- WT1209

- AS-30200

- DB-365677

- 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, AldrichCPR

- MFCD08059337

- AM20130021

- 1187927-12-3

- AKOS016005188

- (R)-tert-Butyl3-(chloromethyl)pyrrolidine-1-carboxylate

- DTXSID30719931

- AC-29330

-

- MDL: MFCD08059337

- インチ: InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1

- InChIKey: ZCOBWMKNMWVILV-QMMMGPOBSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CC[C@@H](CCl)C1

計算された属性

- せいみつぶんしりょう: 219.10300

- どういたいしつりょう: 219.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.101±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 284.3±13.0 ºC (760 Torr),

- フラッシュポイント: 125.7±19.8 ºC,

- ようかいど: 極微溶性(0.79 g/l)(25ºC)、

- PSA: 29.54000

- LogP: 2.42010

- じょうきあつ: 0.0±0.6 mmHg at 25°C

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D273055-1g |

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 1g |

$840 | 2024-05-24 | |

| Chemenu | CM197778-5g |

(R)-tert-Butyl 3-(chloromethyl)-pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 5g |

$753 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1007982-100mg |

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

1187927-12-3 | 95% | 100mg |

$185 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA282-1G |

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 1g |

¥ 2,877.00 | 2023-03-16 | |

| Fluorochem | 229382-5g |

R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 5g |

£1108.00 | 2022-02-28 | |

| Chemenu | CM197778-5g |

(R)-tert-Butyl 3-(chloromethyl)-pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 5g |

$753 | 2023-11-23 | |

| abcr | AB450419-1 g |

(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate; . |

1187927-12-3 | 1g |

€400.70 | 2023-07-18 | ||

| abcr | AB450419-250 mg |

(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate; . |

1187927-12-3 | 250MG |

€190.10 | 2023-07-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA282-10G |

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 10g |

¥ 14,341.00 | 2023-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA282-5G |

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate |

1187927-12-3 | 95% | 5g |

¥ 8,639.00 | 2023-03-16 |

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

1187927-12-3 (tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1187927-12-3)tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):194.0